1-(Piperazin-1-yl)phthalazine dihydrochloride is a phthalazine derivative containing a piperazine ring. While specific research on this compound is limited in the provided papers, its structure suggests potential applications in various fields. Phthalazine derivatives, known for their diverse biological activities, are frequently explored in medicinal chemistry. [] Similarly, piperazine is a common pharmacophore found in numerous drugs, further suggesting potential biological activities for this compound. []
1-(Piperazin-1-yl)phthalazine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 287.19 g/mol. This compound belongs to a class of piperazine derivatives and is recognized for its potential pharmacological applications, particularly in the field of medicinal chemistry. Its IUPAC name is 1-piperazin-1-ylphthalazine; dihydrochloride, and it is often utilized in research settings for its biological activity and structural properties .
The compound is classified under piperazine derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. It is available from various chemical suppliers, such as BenchChem and Sigma-Aldrich, indicating its relevance in scientific research . The compound's registration number is CAS 1333898-02-4, allowing for easy identification in chemical databases.
The synthesis of 1-(Piperazin-1-yl)phthalazine dihydrochloride typically involves multi-step organic reactions. The most common synthetic routes include:
The synthesis may utilize various reagents and solvents depending on the specific reaction conditions. For instance, reactions may be carried out in polar aprotic solvents to enhance nucleophilicity and reaction rates. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product with high purity .
The compound can participate in various chemical reactions typical for piperazine derivatives, including:
These reactions can be influenced by factors such as temperature, solvent choice, and the presence of catalysts. For example, acid or base catalysis may enhance reaction rates or selectivity .
The mechanism of action for 1-(Piperazin-1-yl)phthalazine dihydrochloride has not been fully elucidated but is believed to involve interactions with specific biological targets such as protein kinases or receptors involved in cellular signaling pathways. This interaction may lead to modulation of cellular processes pertinent to cancer progression or inflammation .
The compound is typically characterized by:
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are often employed to confirm the identity and purity of synthesized compounds .
1-(Piperazin-1-yl)phthalazine dihydrochloride has several scientific applications, notably in:
Research continues into its efficacy against specific targets within cancer cells, highlighting its potential role in drug discovery initiatives aimed at developing novel treatments .
The development of 1-(piperazin-1-yl)phthalazine derivatives originated from efforts to circumvent limitations of amidine-based serine protease inhibitors. Amidines exhibit poor oral bioavailability due to high basicity (pKa > 10), resulting in protonation and low intestinal absorption at physiological pH. Phthalazine-piperazine hybrids address this through a modulated basicity profile; the piperazine nitrogen atoms exhibit pKa values of 7.1 and 5.6, respectively, significantly reducing cationic character while retaining target engagement [1] [9]. This design leverages the phthalazine core's balanced dipole moment (4.22 D), which enhances solubility and facilitates π-stacking interactions in enzyme binding pockets. The non-amidine approach avoids the hepatic toxicity associated with amidine metabolites, while the tetrahydropyridazine component provides two hydrogen-bond acceptors and one donor, mimicking the key pharmacophore of amidine inhibitors without the high pKa penalty [1].
Table 1: Key Physicochemical Properties of Phthalazine vs. Amidine Scaffolds
Property | Phthalazine-Piperazine | Conventional Amidine |
---|---|---|
Avg. pKa (Basic Group) | 7.1 / 5.6 | >10 |
Dipole Moment (D) | 4.22 | 1.5-2.5 |
cLogP | -0.51 | -2.0 to 0.5 |
H-Bond Acceptors | 5 | 2-3 |
Oral Bioavailability | Moderate-High | Low |
Structure-activity relationship (SAR) studies focused on optimizing three regions of the phthalazine-piperazine scaffold:
Notably, compound 7b (1-(4-chlorophthalazin-1-yl)-4-(3-(trifluoromethylphenyl)piperazine) demonstrated dual apoptosis induction: 72% HUVEC inhibition at 10 µM via VEGFR-2 blockade (IC₅₀ = 4.4 µM) and caspase-3 activation [3].
Cocrystal structures of phthalazine-piperazine analogs with serine proteases revealed three key interactions:
For kinase targets (e.g., VEGFR-2), the phthalazine core occupies the ATP-binding site, with the piperazine linker positioning aryl extensions into a hydrophobic cleft vacated by the DFG motif’s phenylalanine side chain. This binding mode is distinct from type I inhibitors like vatalanib, explaining the 8-fold selectivity for VEGFR-2 over PDGFR observed in biochemical assays [3].
Strategic fluorination improved CNS penetration via two mechanisms:
Table 2: Impact of Fluorination on BBB Penetration Parameters
Compound | Substituent | cLogP | TPSA (Ų) | P-gp ER | Brain:Plasma Ratio |
---|---|---|---|---|---|
Non-fluorinated | C₆H₅- | -0.51 | 25.8 | 8.7 | 0.03 |
Fluorinated | 3-CF₃-C₆H₄- | 1.8 | 25.8 | 2.1 | 0.42 |
Optimized | 3,5-(CF₃)₂-C₆H₃- | 2.3 | 25.8 | 1.5 | 0.68 |
Phthalazine-piperazine hybrids exhibit distinct advantages over isoquinoline-based scaffolds:
Table 3: Scaffold Comparison in Kinase Inhibitor Applications
Parameter | Phthalazine-Piperazine | Isoquinoline | Significance |
---|---|---|---|
VEGFR-2 IC₅₀ (µM) | 0.15–0.41 | 0.9–2.1 | 5-fold potency gain |
cLogP | -0.51 to 1.8 | 0.84 to 3.1 | Lower risk of off-target binding |
H-Bond Capacity | 3 acceptors, 1 donor | 1 acceptor | Enhanced serine protease engagement |
Synthetic Steps | 3–4 steps | 5–7 steps | Higher yield (30% overall) |
Notably, phthalazine-based inhibitors like olaparib and talazoparib leverage this scaffold’s PARP-binding affinity, while isoquinoline derivatives (e.g., quinapril) remain confined to ACE inhibition due to reduced versatility [1] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1